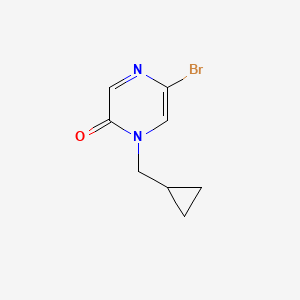
4-Amino-4-(pyridin-3-ylmethyl)-1lambda(6)-thiane-1,1-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-4-(pyridin-3-ylmethyl)-1lambda(6)-thiane-1,1-dione hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a thiane ring, a pyridine moiety, and an amino group, making it a versatile molecule for chemical reactions and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-(pyridin-3-ylmethyl)-1lambda(6)-thiane-1,1-dione hydrochloride typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Thiane Ring: The thiane ring can be synthesized through a cyclization reaction involving a suitable dithiol and a dihalide under basic conditions.
Introduction of the Pyridine Moiety: The pyridine group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the thiane ring.
Amination: The amino group is introduced through an amination reaction, often using ammonia or an amine derivative.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-4-(pyridin-3-ylmethyl)-1lambda(6)-thiane-1,1-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiane ring or the pyridine moiety.
Substitution: The amino group and the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced thiane derivatives and modified pyridine rings.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Amino-4-(pyridin-3-ylmethyl)-1lambda(6)-thiane-1,1-dione hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Amino-4-(pyridin-3-ylmethyl)-1lambda(6)-thiane-1,1-dione hydrochloride involves its interaction with specific molecular targets. The amino group and the pyridine ring can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The thiane ring may also interact with biological membranes, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-(pyridin-3-ylmethyl)-1lambda(6)-thiane-1,1-dione hydrochloride
- 4-Amino-4-(pyridin-2-ylmethyl)-1lambda(6)-thiane-1,1-dione hydrochloride
- 4-Amino-4-(pyridin-4-ylmethyl)-1lambda(6)-thiane-1,1-dione hydrochloride
Uniqueness
4-Amino-4-(pyridin-3-ylmethyl)-1lambda(6)-thiane-1,1-dione hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to its analogs. The position of the pyridine moiety can significantly influence the compound’s interaction with molecular targets and its overall stability.
Propiedades
IUPAC Name |
1,1-dioxo-4-(pyridin-3-ylmethyl)thian-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.ClH/c12-11(3-6-16(14,15)7-4-11)8-10-2-1-5-13-9-10;/h1-2,5,9H,3-4,6-8,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACNMBVLPOXDNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CC2=CN=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2R)-8-methyl-8-azabicyclo[3.2.1]octan-2-amine](/img/structure/B8038578.png)

![(1R,5S)-6-Isopropyl-3-(4-nitrophenyl)-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B8038596.png)
![(4AR,8R,8aS)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl acetate](/img/structure/B8038602.png)






![4-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-2-carboxylic acid](/img/structure/B8038650.png)
![Lithium 1-(cyclobutylmethyl)-7-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B8038667.png)

![Sodium 4-fluoro-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B8038693.png)
